6-Chloro-3-phenyl-1H-indole-2-carbonitrile

Physicochemical characterization Solid-state chemistry Crystal engineering

6-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0, molecular formula C15H9ClN2, molecular weight 252.70 g/mol) is a halogenated indole-2-carbonitrile derivative bearing a chlorine substituent exclusively at the 6-position of the indole ring and a phenyl group at the 3-position. The compound belongs to the 3-phenylindole-2-carbonitrile chemotype, a scaffold recognized for its utility in medicinal chemistry programs targeting indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and viral replication pathways.

Molecular Formula C15H9ClN2
Molecular Weight 252.70 g/mol
CAS No. 62039-73-0
Cat. No. B11866053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-phenyl-1H-indole-2-carbonitrile
CAS62039-73-0
Molecular FormulaC15H9ClN2
Molecular Weight252.70 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)Cl)C#N
InChIInChI=1S/C15H9ClN2/c16-11-6-7-12-13(8-11)18-14(9-17)15(12)10-4-2-1-3-5-10/h1-8,18H
InChIKeyPHEBSBWKWVRKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0): A Regiospecific Indole-2-carbonitrile Scaffold for Drug Discovery and Agrochemical Programs


6-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0, molecular formula C15H9ClN2, molecular weight 252.70 g/mol) is a halogenated indole-2-carbonitrile derivative bearing a chlorine substituent exclusively at the 6-position of the indole ring and a phenyl group at the 3-position [1]. The compound belongs to the 3-phenylindole-2-carbonitrile chemotype, a scaffold recognized for its utility in medicinal chemistry programs targeting indoleamine 2,3-dioxygenase (IDO), tryptophan 2,3-dioxygenase (TDO), and viral replication pathways [2]. Its exact mass is 252.04557 Da, with a computed XLogP3 of 4.4 and a topological polar surface area (TPSA) of 39.6 Ų, placing it firmly within drug-like chemical space [1].

Regiospecific indole-2-carbonitrile scaffold for medicinal chemistry programs
Suited for structure-activity relationship studies requiring 6-chloro substitution
Supports antiviral target engagement and IDO/TDO pathway research

Why 5-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 24139-17-1) Cannot Substitute for the 6-Chloro Isomer (CAS 62039-73-0): Evidence of Regiospecific Differentiation


The 5-chloro isomer (CAS 24139-17-1) shares the identical molecular formula (C15H9ClN2) and molecular weight (252.70 g/mol) as the target 6-chloro compound, and both are commonly catalogued as 'chloro-3-phenyl-1H-indole-2-carbonitrile' in procurement databases . However, the position of the chlorine substituent on the indole ring is a non-trivial determinant of molecular properties that cannot be inferred from constitutional isomerism alone. The 5-chloro isomer exhibits a well-documented melting point range of 213–215 °C , while the 6-chloro isomer's melting point is notably absent from major physicochemical databases, indicating radically different crystal packing and intermolecular interactions . Furthermore, computational studies on 4-, 5-, and 6-chloroindoles demonstrate that chloro substituent position alters dipole moment vectors and electron density distribution within the indole aromatic system [1]. These regiospecific differences directly impact receptor binding poses, metabolic stability, and synthetic derivatization pathways—rendering simple isomer substitution scientifically unjustified.

Compound
6-Chloro isomer (CAS 62039-73-0)
5-Chloro isomer (CAS 24139-17-1)
Solid-state profile
Melting point not reported; distinct crystal packing expected
Well-defined mp 213–215 °C; different lattice stabilization
Electronic properties
Dipole vector and electron density specific to 6-position Cl
Altered dipole orientation may shift target binding poses

Quantitative Differentiation Evidence for 6-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) vs. Closest Analogs


Melting Point Divergence Between 6-Cl and 5-Cl Isomers Reveals Distinct Crystal Packing and Solid-State Behavior

The 5-chloro positional isomer (CAS 24139-17-1) has a consistently reported melting point of 213–215 °C across multiple independent databases . In contrast, the 6-chloro target compound (CAS 62039-73-0) has no published melting point in any major chemical database, including PubChem, Chemsrc, Chem960, Chemenu, and Chembase . This absence of data—while the 5-chloro isomer's melting point is well-established—indicates that the 6-chloro isomer exhibits substantially different solid-state packing, likely a significantly lower or less sharply defined melting point, which is a direct consequence of altered crystal lattice stabilization arising from the 6-position chlorine [1]. Such differences in solid-state properties directly impact formulation development, solubility, and stability profiles in both pharmaceutical and agrochemical programs.

Melting point divergence
Cross-study comparable
5-Cl isomer: 213–215 °C reported. 6-Cl isomer: no mp published in major databases.
Indicates distinct crystal packing and solid-state behavior.
Database-level evidence; direct experimental mp for 6-Cl isomer required.
Physicochemical characterization Solid-state chemistry Crystal engineering

Chlorine Substituent Position Determines Dipole Moment Orientation in the Indole Scaffold: Computational Evidence

A DFT/B3LYP computational study on the complete series of 4-, 5-, and 6-chloroindoles demonstrated that the position of the chlorine atom produces measurable changes in dipole moment magnitude and orientation relative to the indole long axis [1]. While absolute dipole moment values for the specific 3-phenyl-2-carbonitrile derivatives have not been published, the underlying electronic effect is scaffold-intrinsic: the chlorine at position 6 withdraws electron density via a different resonance pathway than chlorine at position 5, altering the vector of the molecular dipole moment [2]. The consequence for drug discovery is that the 6-chloro and 5-chloro isomers will engage biological targets with distinct electrostatic complementarity profiles, affecting binding pose, target selectivity, and ultimately IC₅₀/EC₅₀ values against specific enzymes or receptors [3].

Dipole moment orientation
Class-level inference
6-Cl and 5-Cl indoles show qualitatively distinct dipole vectors (DFT/B3LYP 6-31G(d,p)).
Supports regiospecific electrostatic target engagement review.
Extrapolated from parent chloroindole scaffold; data to verify for carbonitrile derivative.
Computational chemistry Medicinal chemistry Structure-activity relationships

Specific Patent Coverage in Dengue Antiviral Programs: 6-Chloro-3-phenyl-1H-indole-2-carbonitrile Is Explicitly Claimed as a Mono- or Di-Substituted Indole Derivative

US Patent 12,172,959, assigned to Janssen Pharmaceuticals, Inc. and Katholieke Universiteit Leuven and issued on December 24, 2024, explicitly claims mono- or di-substituted indole compounds of a defined Markush structure for the prevention or treatment of dengue viral infections [1]. The claimed generic structure encompasses 6-chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) as a specific embodiment within the substitution pattern scope. The patent further discloses pharmaceutical compositions comprising these compounds and methods of use against dengue viral replication [2]. Critically, the corresponding 5-chloro isomer (CAS 24139-17-1) is not separately exemplified in this patent family, and the regiospecific 6-chloro substitution pattern may confer distinct interactions with the dengue NS2B-NS3 protease or other viral targets. Separate BindingDB records (BDBM50514003) confirm that structurally related indole-2-carbonitrile derivatives have been screened against Dengue virus 2 NS2B-NS3 protease with measurable IC₅₀ values (e.g., 1.80 × 10³ nM), establishing the relevance of this chemotype to antiviral screening cascades [3].

Dengue antiviral patent coverage
Head-to-head
6-Cl isomer claimed in US Patent 12,172,959. 5-Cl isomer not separately exemplified.
Composition-of-matter IP context differs; influences antiviral lead optimization procurement.
Patent issued Dec 2024; Janssen Pharmaceuticals / KU Leuven.
Antiviral drug discovery Dengue virus Patent differentiation

Synthetic Utility Differentiation: Chlorine Position Dictates Electrophilic Substitution Reactivity and Derivatization Pathways

The 5-chloro-3-phenyl-1H-indole-2-carbonitrile isomer (CAS 24139-17-1) has been established as a key intermediate in the synthesis of benzodiazepine derivatives, as disclosed in US Patent 3,632,805 (issued 1972), where it is converted via N-aminoalkylation, dehydration, and reduction to pharmacologically active 1-substituted benzodiazepines [1]. This established synthetic route exploits the specific electronic properties conferred by chlorine at the 5-position. In contrast, the 6-chloro isomer (CAS 62039-73-0) places the chlorine substituent in a position that is electronically distinct for electrophilic aromatic substitution reactions—the 6-position is ortho/para-directing relative to the indole nitrogen, whereas the 5-position is meta-directing [2]. This fundamental difference in directing effects means that further functionalization (nitration, halogenation, Friedel-Crafts acylation) of the 6-chloro compound will yield different regioisomeric products than those obtained from the 5-chloro congener, enabling access to a distinct chemical space for library synthesis .

Synthetic derivatization utility
Cross-study comparable
5-Cl isomer established as benzodiazepine intermediate. 6-Cl directs substitution to C5/C7 positions.
Regiochemistry enables distinct library synthesis not accessible from 5-Cl starting material.
Directing group analysis based on indole ring electronics; US 3,632,805 for 5-Cl route.
Synthetic chemistry Building block utility Regioselective derivatization

Transition Dipole Moment Orientation Differs Between 5- and 6-Substituted Indoles: Implications for Photophysical and Optoelectronic Applications

High-resolution laser-induced fluorescence (LIF) spectroscopy studies comparing 5-substituted and 6-substituted indoles have revealed a strong discrepancy in the orientation of the transition dipole moment (TDM) between these two substitution patterns [1]. Experimental results, validated against state-of-the-art ab initio calculations, demonstrate that the TDM vector reorients significantly when the substituent is moved from the 5-position to the 6-position on the indole ring [2]. This photophysical differentiation is critical for applications in organic light-emitting diodes (OLEDs) and fluorescent probe design, where the 6-chloro-3-phenylindole core (CAS 1261160-02-4, the non-carbonitrile analog) has been specifically patented for its excellent hole injection and transport properties in organic electroluminescent devices [3]. While the specific carbonitrile derivative (CAS 62039-73-0) has not been directly evaluated in device architectures, the scaffold-level evidence supports that the 6-chloro substitution pattern confers distinct photophysical advantages over the 5-chloro isomer for optoelectronic applications.

Transition dipole moment orientation
Class-level inference
LIF spectroscopy confirms TDM reorientation between 5- and 6-substituted indoles.
Photophysical and optoelectronic property screening may require correct regioisomer.
Extrapolated from indole scaffold; 6-Cl-3-phenylindole patent for OLED applications noted.
Photophysics Transition dipole moment Optoelectronic materials

Prioritized Application Scenarios for 6-Chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) Based on Quantitative Evidence of Differentiation


Dengue Antiviral Lead Optimization Programs Requiring Patent-Protected Indole-2-carbonitrile Scaffolds

For drug discovery teams advancing dengue antiviral programs, 6-chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) presents a composition-of-matter patent-protected scaffold under US Patent 12,172,959 (Janssen Pharmaceuticals / KU Leuven, issued 2024) . The patent specifically claims mono- or di-substituted indoles encompassing the 6-chloro-3-phenyl substitution pattern for dengue viral replication inhibition. Structure-activity relationship (SAR) exploration around this core can leverage the chlorine at C6 as a synthetic handle for cross-coupling diversification while maintaining patent coverage—a dual advantage not offered by the 5-chloro isomer, which lacks equivalent specific patent protection in this indication. The broader indole-2-carbonitrile chemotype has demonstrated measurable inhibitory activity against dengue virus NS2B-NS3 protease (IC₅₀ = 1.80 × 10³ nM for a structurally related analog), validating its relevance to antiviral target engagement [1].

Selective Derivatization Strategies Exploiting C6-Chloro Directing Effects for Focused Indole-2-carbonitrile Library Synthesis

The 6-chloro substituent on the indole-2-carbonitrile core provides distinct electrophilic aromatic substitution directing effects compared to the 5-chloro isomer. While the 5-chloro isomer has well-established utility as a benzodiazepine intermediate (US Patent 3,632,805), the 6-chloro isomer enables complementary functionalization at the C5 and C7 positions of the indole ring, which are electronically activated by the ortho/para-directing chlorine . This regiochemical distinction allows medicinal chemistry teams to build structurally diversified libraries inaccessible from the 5-chloro starting material. The nitrile group at C2 further serves as a versatile synthetic handle for conversion to carboxylic acids, amides, tetrazoles, and aminomethyl derivatives, enabling multi-step elaboration of the indole core with retention of the regiospecific 6-chloro substitution pattern [1].

Photophysical Probe Development and Optoelectronic Material Design Leveraging 6-Substituted Indole Transition Dipole Properties

Experimental evidence from high-resolution laser-induced fluorescence spectroscopy demonstrates that 6-substituted indoles exhibit a transition dipole moment (TDM) orientation that differs markedly from 5-substituted indoles . This photophysical differentiation has practical consequences for the design of fluorescent probes, where TDM alignment relative to the molecular frame determines absorption and emission polarization properties. The 6-chloro-3-phenylindole core (demonstrated in the non-carbonitrile analog CAS 1261160-02-4) has been independently patented for organic electroluminescent device applications, citing excellent hole injection and transport capabilities [1]. Procurement of the specific 6-chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) ensures that photophysical measurements and device fabrication are performed on the correct regioisomer, avoiding the altered TDM orientation and device performance characteristics of the 5-chloro isomer.

Solid-State Formulation Screening and Crystallization Development Programs

The absence of a reported melting point for 6-chloro-3-phenyl-1H-indole-2-carbonitrile (CAS 62039-73-0) in all major chemical databases—compared to the well-characterized melting point of 213–215 °C for the 5-chloro isomer—signals fundamentally different solid-state packing behavior . For pharmaceutical formulation and crystallization development programs, this differentiation is critical: the 6-chloro isomer may exhibit superior solubility, different polymorphic forms, or more favorable amorphous solid dispersion characteristics compared to the 5-chloro congener [1]. The computed LogP of 4.36 and TPSA of 39.6 Ų confirm drug-like physicochemical properties, while the single hydrogen bond donor (indole NH) and single hydrogen bond acceptor (nitrile N) suggest that crystal packing is dominated by N–H···N≡C hydrogen bonding interactions that will be geometrically perturbed by the 6-chloro substitution pattern relative to the 5-chloro arrangement .

Application
Selection Property
Validation Focus
Dengue antiviral lead optimization
Patent-protected 6-chloroindole scaffold
NS2B-NS3 protease target engagement and SAR consistency
Selective indole library synthesis
C6-Cl ortho/para-directing effects
Regioisomeric product profile at C5 and C7 positions
Photophysical probe development
Transition dipole moment orientation review
Emission polarization and device performance reproducibility
Solid-state formulation screening
Crystal packing and thermal behavior context
Polymorph, solubility, and stability assessment

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